N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a hydroxyacetamido group, and a phenylamino group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide typically involves multiple steps:
Formation of the Cyanocyclohexyl Group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to introduce the cyano group.
Introduction of the Hydroxyacetamido Group: This step involves the acylation of a phenylamine derivative with chloroacetyl chloride, followed by hydrolysis to yield the hydroxyacetamido group.
Coupling Reaction: The final step involves coupling the intermediate compounds through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyacetamido group can undergo oxidation to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the hydroxyacetamido group suggests potential activity as an enzyme inhibitor, which could be relevant in the treatment of diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}acetamide
- N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}butanamide
Uniqueness
Compared to similar compounds, N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide may offer unique reactivity due to the specific positioning of its functional groups
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-[(2-hydroxyacetyl)amino]anilino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13(17(25)22-18(12-19)8-3-2-4-9-18)20-14-6-5-7-15(10-14)21-16(24)11-23/h5-7,10,13,20,23H,2-4,8-9,11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVRMKPFBIGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC(=CC=C2)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.